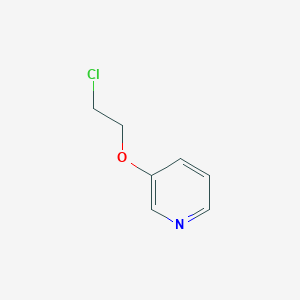
3-(2-Chloroethoxy)pyridine
Description
3-(2-Chloroethoxy)pyridine is a pyridine derivative featuring a 2-chloroethoxy substituent at the 3-position of the pyridine ring.
Properties
Molecular Formula |
C7H8ClNO |
|---|---|
Molecular Weight |
157.6 g/mol |
IUPAC Name |
3-(2-chloroethoxy)pyridine |
InChI |
InChI=1S/C7H8ClNO/c8-3-5-10-7-2-1-4-9-6-7/h1-2,4,6H,3,5H2 |
InChI Key |
PJLOVJGTMBWIGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)OCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and synthetic features of 3-(2-Chloroethoxy)pyridine and its analogs:
Substituent Effects on Reactivity and Properties
- Chloro vs. In contrast, the chloroethoxy group in this compound offers a balance between reactivity and stability, favoring nucleophilic displacement reactions.
- Chlorophenoxy vs. Chloroethoxy: 3-(2-Chlorophenoxy)pyridine incorporates an aromatic phenoxy group, enhancing π-π stacking interactions in molecular recognition. Its synthesis yield of 85% highlights efficient coupling methodologies .
- Steric and Electronic Effects : Bulky substituents like benzyloxy groups (e.g., 3-(Benzyloxy)-2-(2-(benzyloxy)ethoxy)pyridine) reduce solubility but stabilize intermediates during multi-step syntheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


